2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
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Overview
Description
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
The synthesis of 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-acetylphenylamine with ethyl 2-phenylbutanoate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents such as halogens or alkylating agents.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including anti-inflammatory or antimicrobial properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs or therapeutic compounds.
Industry: It can be used in the production of specialty chemicals, polymers, or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar compounds to 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate include other aromatic esters and amides. For example:
2-((4-Methylphenyl)amino)-2-oxoethyl 2-phenylbutanoate: Similar structure but with a methyl group instead of an acetyl group, which may alter its reactivity and biological activity.
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylpropanoate: Similar structure but with a propanoate group, which may affect its physical and chemical properties.
N-(4-Acetylphenyl)-2-phenylacetamide: An amide analog that may have different solubility and reactivity profiles.
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(16-7-5-4-6-8-16)20(24)25-13-19(23)21-17-11-9-15(10-12-17)14(2)22/h4-12,18H,3,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGYNTPQOCUUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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